molecular formula C14H16N2O2 B12480866 N-(3-aminopropyl)-1-hydroxynaphthalene-2-carboxamide

N-(3-aminopropyl)-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B12480866
M. Wt: 244.29 g/mol
InChI Key: GRXONAANRSVZOJ-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-1-hydroxynaphthalene-2-carboxamide is a chemical compound with a unique structure that combines an aminopropyl group with a hydroxynaphthalene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-1-hydroxynaphthalene-2-carboxamide typically involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with 3-aminopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to improve the yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher efficiency and yield, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-aminopropyl)-1-hydroxynaphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-aminopropyl)-1-hydroxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophilicity and hydrophobicity, making it versatile for various applications .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-(3-aminopropyl)-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C14H16N2O2/c15-8-3-9-16-14(18)12-7-6-10-4-1-2-5-11(10)13(12)17/h1-2,4-7,17H,3,8-9,15H2,(H,16,18)

InChI Key

GRXONAANRSVZOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NCCCN

Origin of Product

United States

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